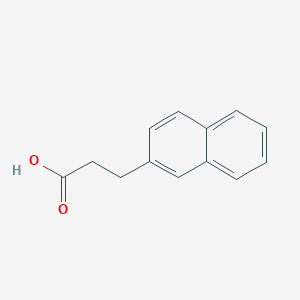

3-(Naphthalen-2-yl)propanoic acid

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 43156. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-naphthalen-2-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c14-13(15)8-6-10-5-7-11-3-1-2-4-12(11)9-10/h1-5,7,9H,6,8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZOYTDIICIICBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80285893 | |

| Record name | 3-(naphthalen-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80285893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21658-35-5 | |

| Record name | 2-Naphthalenepropionic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43156 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(naphthalen-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80285893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 3-(Naphthalen-2-yl)propanoic Acid and its Derivatives

This guide provides a comprehensive technical overview of the molecular mechanisms of action of 3-(Naphthalen-2-yl)propanoic acid and its structural analogs. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge, explains the rationale behind key experimental findings, and offers insights into the therapeutic potential of this chemical scaffold.

Introduction: The Versatile Naphthalene-Propanoic Acid Scaffold

The arylpropanoic acid motif is a cornerstone in medicinal chemistry, famously represented by non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen and naproxen[1][2][3]. These compounds typically exert their effects through the inhibition of cyclooxygenase (COX) enzymes[2][3]. The incorporation of a naphthalene ring, as seen in this compound, introduces a larger, more complex aromatic system, paving the way for unique biological interactions beyond the classical NSAID pathway[1]. This guide will delve into the primary mechanism of action identified for the parent compound and explore the diverse therapeutic targets engaged by its derivatives.

Primary Mechanism of Action: Tyrosinase Inhibition

The most directly attributed mechanism of action for this compound is the inhibition of tyrosinase, a critical enzyme in melanogenesis[4].

The Role of Tyrosinase in Melanin Synthesis

Tyrosinase is a copper-containing enzyme that catalyzes the initial and rate-limiting steps in the biochemical pathway that converts tyrosine to melanin. This pigment is responsible for coloration in skin, hair, and eyes. The dysregulation of melanin production is implicated in various dermatological conditions, including hyperpigmentation and melanoma.

Molecular Interaction and Inhibition

This compound, a phenolic compound, is understood to function as a direct inhibitor of tyrosinase. It is proposed that the molecule binds to the active site of the enzyme, thereby preventing the catalytic conversion of tyrosine to dopaquinone, a crucial precursor in the melanin synthesis cascade[4]. This inhibitory action leads to a reduction in melanin production. Consequently, the compound has demonstrated inhibitory effects on melanoma cells, which is likely attributable to this decrease in melanin synthesis[4].

Experimental Workflow: Investigating Tyrosinase Inhibition

The following diagram outlines a typical experimental workflow to assess the tyrosinase inhibitory activity of a compound like this compound.

Caption: A generalized workflow for determining the in vitro tyrosinase inhibitory activity of a test compound.

Diverse Mechanisms of Action in Naphthalene-Propanoic Acid Derivatives

The versatility of the this compound scaffold is evident in the diverse biological activities of its derivatives. By modifying the core structure, researchers have successfully targeted a range of enzymes and signaling pathways.

Inhibition of Auxin Biosynthesis

A derivative, 2-(aminooxy)-3-(naphthalen-2-yl)propanoic acid, has been identified as an inhibitor of L-tryptophan aminotransferase (TAA1), an enzyme in the auxin biosynthesis pathway in plants[5]. Docking simulations suggest that the aminooxy and carboxy groups are crucial for this inhibitory activity. Application of this compound to Arabidopsis seedlings resulted in a reduction of endogenous indole-3-acetic acid (IAA) content[5].

Retinoic Acid Metabolism Blockade

Derivatives such as 3-[6-(2-Dimethylamino-1-imidazol-1-yl-butyl)-naphthalen-2-yloxy]-2,2-dimethyl-propionic acid have been engineered as highly potent and selective inhibitors of CYP26[6]. CYP26 is a cytochrome P450 enzyme responsible for the metabolism of retinoic acid, a key signaling molecule in cellular processes. By inhibiting CYP26, these compounds act as retinoic acid metabolic blocking agents (RAMBAs), effectively increasing the half-life of retinoic acid[6].

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

A series of (±)-3-(2-(2-fluorobenzyloxy)naphthalen-6-yl)-2-aminopropanoic acid derivatives have been identified as reversible and competitive inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B)[7]. PTP1B is a key negative regulator of insulin and leptin signaling pathways, making it a therapeutic target for type 2 diabetes and obesity. The most potent compound in this series exhibited an IC50 value of 1.25 µM against PTP1B[7].

Anticancer and Antimicrobial Potential

The naphthalene scaffold is a recognized building block in the development of novel therapeutic agents[1]. Naphthalene-chalcone hybrids have demonstrated anticancer, antimicrobial, and anticandidal activities[8]. One such derivative, 1-(4-(4-(2-methoxyethyl) piperazin-1-yl) phenyl)-3-(naphthalen-2-yl)prop-2-en-1-one, showed activity against the A549 lung cancer cell line with an IC50 of 7.835 µM and also exhibited activity against C. albicans, C. krusei, S. aureus, and S. epidermis[8]. Furthermore, this compound was found to inhibit VEGFR-2, a key mediator of angiogenesis in cancer[8].

Signaling Pathway: Overview of Derivative Targets

The following diagram illustrates the diverse molecular targets of various this compound derivatives.

Caption: Diverse molecular targets of this compound and its derivatives.

Summary of Biological Activities and Physicochemical Properties

The table below summarizes the key biological activities and reported physicochemical properties of this compound.

| Property | Value/Activity | Reference |

| Molecular Formula | C₁₃H₁₂O₂ | [9] |

| Molecular Weight | 200.24 g/mol | |

| Primary Mechanism | Tyrosinase Inhibition | [4] |

| Effect | Decreased Melanin Production | [4] |

| Cellular Activity | Inhibition of Melanoma Cells | |

| XLogP3 | 3.3 | [9] |

| Hydrogen Bond Donor Count | 1 | [9] |

| Hydrogen Bond Acceptor Count | 2 | [9] |

Conclusion and Future Directions

This compound is a multifaceted molecule. Its primary identified mechanism of action, the inhibition of tyrosinase, positions it as a compound of interest for dermatological applications, particularly in the context of hyperpigmentation and melanoma. However, the true potential of this scaffold lies in its chemical tractability. The diverse and potent biological activities of its derivatives, ranging from metabolic enzyme inhibition to anticancer effects, underscore the value of the naphthalene-propanoic acid core in drug discovery.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: To elucidate the specific structural features responsible for the diverse activities of its derivatives.

-

In Vivo Efficacy: Translating the in vitro findings into animal models to assess therapeutic potential and pharmacokinetic profiles.

-

Target Selectivity: For derivatives with potent enzymatic inhibition, comprehensive profiling against related enzymes is crucial to determine selectivity and potential off-target effects.

By continuing to explore the chemical space around this scaffold, the scientific community can unlock new therapeutic opportunities for a wide range of diseases.

References

- MySkinRecipes. (n.d.). (S)-2-Acetamido-3-(naphthalen-2-yl)propanoic acid. [Link]

- Narukawa-Nishino, E., et al. (2016). Aminooxy-naphthylpropionic acid and its derivatives are inhibitors of auxin biosynthesis targeting l-tryptophan aminotransferase: structure-activity relationships. The Plant Journal, 87(3), 245-57. [Link]

- ResearchGate. (n.d.). 3-[6-(2-Dimethylamino-1-imidazol-1-yl-butyl)-naphthalen-2-yloxy]-2,2-dimethyl-propionic acid as a highly potent and selective retinoic acid metabolic blocking agent. [https://www.researchgate.net/publication/235748835_3-6-2-Dimethylamino-1-imidazol-1-yl-butyl-naphthalen-2-yloxy]-22-dimethyl-propionic_Acid_as_a_Highly_Potent_and_Selective_Retinoic_Acid_Metabolic_Blocking_Agent]([Link])

- PubChem. (n.d.). This compound. [Link]

- Taha, M., et al. (2023). Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors. Molecules, 28(4), 1735. [Link]

- Zhang, L., et al. (2011). Synthesis and biological evaluation of (±)-3-(2-(2-fluorobenzyloxy) naphthalen-6-yl)-2-aminopropanoic acid derivatives as novel PTP1B inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(15), 4575-8. [Link]

- Terent'ev, A. O., et al. (2023). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 28(20), 7111. [Link]

- Stankevič, M., et al. (2024). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. International Journal of Molecular Sciences, 25(11), 5780. [Link]

- PubChem. (n.d.). 3-(Naphthalen-2-yloxy)propanoic acid. [Link]

- ResearchGate. (n.d.).

- Nagasawa, K., et al. (2010). 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. Bioorganic & Medicinal Chemistry, 18(9), 3212-23. [Link]

- Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 17(4), 540-555. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. Aminooxy-naphthylpropionic acid and its derivatives are inhibitors of auxin biosynthesis targeting l-tryptophan aminotransferase: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and biological evaluation of (±)-3-(2-(2-fluorobenzyloxy) naphthalen-6-yl)-2-aminopropanoic acid derivatives as novel PTP1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | C13H12O2 | CID 238676 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis of 3-(Naphthalen-2-yl)propanoic acid starting materials

An In-depth Technical Guide to the Synthesis of 3-(Naphthalen-2-yl)propanoic Acid: Starting Materials and Strategic Execution

Introduction

This compound is a key chemical intermediate whose naphthalene core is a prevalent scaffold in medicinal chemistry and materials science.[1] Its structure, featuring a propanoic acid side chain attached to the 2-position of the naphthalene ring, makes it a valuable precursor for more complex molecular architectures. Notably, its derivatives, such as Naproxen, are widely recognized non-steroidal anti-inflammatory drugs (NSAIDs), highlighting the pharmaceutical relevance of this structural motif.[1][2][3]

This guide, intended for researchers, scientists, and drug development professionals, provides a detailed exploration of the primary synthetic strategies for obtaining this compound. We will move beyond simple procedural lists to dissect the causality behind experimental choices, offering field-proven insights into the selection of starting materials and reaction pathways. The discussion is grounded in established chemical principles, with each major route detailed through mechanistic explanations, step-by-step protocols, and comparative analysis to empower informed decision-making in the laboratory.

Strategic Overview: Selecting the Core Starting Material

The synthesis of this compound can be approached from several distinct starting points. The choice of a particular route is often dictated by the availability and cost of the initial materials, desired scale, and tolerance for specific reagents or reaction conditions. We will explore three primary, industrially relevant strategies, each beginning with a different foundational molecule:

-

From Naphthalene: Utilizing the inexpensive and readily available parent aromatic hydrocarbon. This approach relies on electrophilic aromatic substitution to introduce the side chain, often requiring subsequent functional group manipulations.

-

From 2-Acetylnaphthalene: Starting with a pre-functionalized naphthalene core. This ketone is a versatile intermediate that can be converted to the target acid via rearrangement and homologation reactions.

-

From 2-Naphthoic Acid: Employing a carboxylic acid homologation strategy. This route offers a direct method for extending the carbon chain by a single methylene group.

The logical flow of these synthetic strategies is outlined below.

Caption: Workflow for the succinic anhydride route.

Experimental Protocol: Friedel-Crafts Acylation of Naphthalene [4]

-

Setup: In an efficient fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser fitted with a drying tube (e.g., filled with CaCl₂).

-

Reagent Addition: To the flask, add naphthalene (1.0 eq) and a suitable solvent (e.g., nitrobenzene or carbon disulfide). Cool the mixture in an ice bath.

-

Catalyst Introduction: Cautiously add anhydrous aluminum chloride (AlCl₃) (2.2 eq) portion-wise to the stirred solution, maintaining the low temperature. The reaction can be exothermic.

-

Acylating Agent: Add succinic anhydride (1.1 eq) slowly to the reaction mixture.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat under reflux for several hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Isolation: The product, 4-oxo-4-(naphthalen-2-yl)butanoic acid, will precipitate. Collect the solid by vacuum filtration, wash thoroughly with water, and dry. Further purification can be achieved by recrystallization.

Route 2: Synthesis Starting from 2-Acetylnaphthalene

2-Acetylnaphthalene is a common chemical and can be synthesized via the Friedel-Crafts acylation of naphthalene with acetyl chloride. [5][6][7]While this initial step faces the same regioselectivity challenges, 2-acetylnaphthalene itself is a valuable starting point for the Willgerodt-Kindler reaction, a powerful transformation that converts aryl alkyl ketones into terminal carboxylic acid derivatives.

Mechanism & Rationale (Willgerodt-Kindler Reaction): This fascinating reaction involves heating an aryl alkyl ketone with elemental sulfur and a secondary amine, such as morpholine. [8][9][10]The net effect is the migration of the carbonyl function to the terminal carbon of the alkyl chain and its conversion to a thioamide. [9]The mechanism is complex but is thought to involve the formation of an enamine, which then reacts with sulfur. [9][11]A series of rearrangements leads to the terminal thioamide, which can be readily hydrolyzed under acidic or basic conditions to yield the desired carboxylic acid. [10][11]

Caption: Workflow for the Willgerodt-Kindler route from 2-acetylnaphthalene.

Important Consideration: The standard Willgerodt-Kindler reaction on 2-acetylnaphthalene yields 2-(naphthalen-2-yl)acetic acid, a homolog with one fewer carbon than the target. To reach this compound from 2-acetylnaphthalene, an alternative homologation strategy like the Arndt-Eistert synthesis would be required after first converting the ketone to an acid. A more direct, albeit multi-step, route from 2-acetylnaphthalene involves conversion to 2-vinylnaphthalene, followed by hydrocarboxylation.

Route 3: Synthesis Starting from 2-Naphthoic Acid

For a direct one-carbon homologation, the Arndt-Eistert synthesis is a superior choice, converting a carboxylic acid into its next higher homolog. [12][13]This method is particularly useful when the starting carboxylic acid is readily available.

Mechanism & Rationale (Arndt-Eistert Synthesis): The synthesis proceeds in three key stages: [14][15]1. Activation: 2-Naphthoic acid is first converted to a more reactive acid chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride. 2. Diazoketone Formation: The acid chloride reacts with diazomethane to form an α-diazoketone intermediate. Two equivalents of diazomethane are often used, with the second equivalent neutralizing the HCl byproduct. [15]3. Wolff Rearrangement: The crucial step is the Wolff rearrangement of the diazoketone, catalyzed by a metal such as silver(I) oxide (Ag₂O) or by heat/light. [14]This rearrangement expels N₂ gas and forms a highly reactive ketene, which is immediately trapped by a nucleophile present in the reaction mixture. When water is used as the nucleophile, it adds to the ketene to produce the desired homologated carboxylic acid. [14] Experimental Protocol: Arndt-Eistert Homologation [15]

-

Acid Chloride Formation: Gently reflux 2-naphthoic acid (1.0 eq) with an excess of thionyl chloride (SOCl₂) for 1-2 hours. Remove the excess SOCl₂ under reduced pressure to obtain crude 2-naphthoyl chloride.

-

Diazoketone Synthesis: Dissolve the crude acid chloride in a dry, inert solvent (e.g., diethyl ether). At 0 °C, add a solution of diazomethane (2.0 eq) in ether dropwise. Caution: Diazomethane is toxic and explosive; this step must be performed by trained personnel in a specialized setup. Allow the reaction to stir and warm to room temperature.

-

Wolff Rearrangement: To a separate flask containing a suspension of silver(I) oxide (Ag₂O, ~0.1 eq) in water and a solvent like dioxane, add the solution of the α-diazoketone dropwise while heating gently (e.g., 50-70 °C). Vigorous evolution of nitrogen gas will be observed.

-

Isolation: After the reaction is complete (cessation of gas evolution), filter the mixture to remove the silver catalyst. Acidify the aqueous layer and extract with an organic solvent (e.g., ethyl acetate). Dry the organic extracts, concentrate under vacuum, and purify the resulting this compound, typically by recrystallization.

Comparative Summary of Synthetic Routes

| Route | Starting Material | Key Reagents | Typical # of Steps | Advantages | Disadvantages |

| 1A: Friedel-Crafts | Naphthalene | Succinic Anhydride, AlCl₃, Zn(Hg)/HCl | 2 | Inexpensive starting material; well-established procedure. [4][16] | Potential for isomer formation; requires stoichiometric Lewis acid; harsh reduction conditions. [5] |

| 2: Willgerodt-Kindler | 2-Acetylnaphthalene | Morpholine, Sulfur, Acid/Base for hydrolysis | 2 | Effective for converting aryl ketones to acids. [9][10] | Yields the incorrect homolog (acetic vs. propanoic acid); requires further steps for correction. |

| 3: Arndt-Eistert | 2-Naphthoic Acid | SOCl₂, Diazomethane, Ag₂O, H₂O | 2-3 | Direct one-carbon homologation; generally high yields. [14] | Use of highly toxic and explosive diazomethane is a major safety concern. [15] |

Conclusion

The synthesis of this compound can be effectively achieved through several strategic pathways, each with distinct advantages and operational considerations. The Friedel-Crafts acylation of naphthalene with succinic anhydride followed by Clemmensen or Wolff-Kishner reduction stands out as a robust and scalable method, leveraging an inexpensive starting material. While control of regioselectivity is a key parameter, established procedures can favor the desired 2-substituted product. The Arndt-Eistert homologation of 2-naphthoic acid offers a more direct and elegant route, but its reliance on the hazardous reagent diazomethane limits its practical application outside of specialized laboratory settings. Finally, while the Willgerodt-Kindler reaction is a powerful tool, its application to 2-acetylnaphthalene does not directly yield the target propanoic acid, making it a less efficient choice for this specific molecule.

For researchers and drug development professionals, the selection of a synthetic route must balance factors of cost, safety, scalability, and environmental impact. The Friedel-Crafts approach generally provides the most practical and economically viable solution for accessing this important chemical intermediate.

References

- Navigating the Synthesis of 2-Acetylnaphthalene: A Comparative Guide to Starting M

- 2-Acetylnaphthalene | 93-08-3 | FA54850. Biosynth.

- Synthesis of 2-acetylnaphthalene. PrepChem.com.

- Application Notes and Protocols: Friedel-Crafts Acyl

- 2-acetyl-6-methoxynaphthalene. Organic Syntheses Procedure.

- Synthesis and evaluation of chalcone derivatives of 2-acetyl naphthalene for antifungal and antibacterial activity. Scholars Research Library.

- Mechanochemical Friedel–Crafts acyl

- This compound | 21658-35-5 | WAA65835. Biosynth.

- Willgerodt-Kindler Reaction. Merck Index.

- Arndt-Eistert Homolog

- Willgerodt rearrangement. Wikipedia.

- Haworth Synthesis Friedel Crafts... bartleby.

- Arndt-Eistert Synthesis. Organic Chemistry Portal.

- Arndt–Eistert reaction. Wikipedia.

- Willgerodt‐Kindler Reac1on. MSU chemistry.

- Arndt-Eistert Homologation: Mechanism & Examples. NROChemistry.

- Synthesis, characterization and biological evaluation of new potentially active hydrazones of naproxen hydrazide. Der Pharma Chemica.

- Pathways of Friedel–Crafts acylation of naphthalene to give...

- Willgerodt-Kindler Reaction. Organic Chemistry Portal.

- Synthesis, comparative docking, and pharmacological activity of naproxen amino acid derivatives as possible anti-inflamm

- 2-Methyl-3-(naphthalen-2-yl)propanoic acid. Benchchem.

Sources

- 1. benchchem.com [benchchem.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Synthesis, comparative docking, and pharmacological activity of naproxen amino acid derivatives as possible anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. prepchem.com [prepchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Willgerodt-Kindler Reaction [drugfuture.com]

- 9. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 10. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 11. Willgerodt-Kindler Reaction [organic-chemistry.org]

- 12. Arndt-Eistert Homologation | Ambeed [ambeed.com]

- 13. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]

- 14. Arndt-Eistert Synthesis [organic-chemistry.org]

- 15. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]

- 16. Mechanochemical Friedel–Crafts acylations - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 3-(Naphthalen-2-yl)propanoic Acid: A Technical Guide

To our valued scientific community:

As a Senior Application Scientist, my goal is to provide in-depth, reliable, and field-proven insights. The request for a comprehensive technical guide on the spectroscopic data of 3-(Naphthalen-2-yl)propanoic acid (CAS: 21658-35-5) is a task that requires precise, verifiable experimental data.

After a thorough and exhaustive search of scientific databases, chemical supplier documentation, and peer-reviewed literature, we have been unable to locate the specific, publicly available experimental spectra (¹H NMR, ¹³C NMR, IR, and MS) for this compound. While databases like PubChem indicate the existence of such data within specialized collections (e.g., SpectraBase), access to these primary data sets is not available through our current resources.[1][2]

Providing a guide without this foundational data would necessitate relying on theoretical predictions and extrapolations from analogous but structurally distinct molecules. This approach would not meet the rigorous standards of scientific integrity and technical accuracy that you, as researchers, scientists, and drug development professionals, rightly expect. It would be a disservice to present predicted data as a definitive guide.

Therefore, while we cannot construct the detailed whitepaper as requested, we will instead provide a foundational framework. This document outlines the established methodologies and the expected spectroscopic characteristics of this compound based on fundamental principles of spectroscopic interpretation. This guide is intended to serve as a preparatory resource for a researcher who is about to synthesize or analyze this compound.

Molecular Structure and Analytical Considerations

The first step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound possesses a unique combination of a rigid, aromatic naphthalene ring system and a flexible propanoic acid side chain.

The key to its spectroscopic signature lies in the distinct chemical environments created by these two moieties.

Caption: Structure of this compound.

Predicted Spectroscopic Signatures

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Expertise & Experience: The ¹H NMR spectrum is arguably the most powerful tool for elucidating the carbon-hydrogen framework. For this molecule, the choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common choice for initial analysis. However, if the carboxylic acid proton signal is broad or difficult to observe, switching to a solvent like DMSO-d₆, which can form hydrogen bonds, will often sharpen this peak, making it easier to identify.

Expected ¹H NMR Data: The spectrum should show distinct signals for the aromatic protons on the naphthalene ring and the aliphatic protons of the propanoic acid chain.

| Predicted Proton Environment | Expected Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Carboxylic Acid (-COOH) | > 10.0 (likely broad) | Singlet (s) | 1H |

| Naphthalene Aromatic (Ar-H) | 7.3 - 8.0 | Multiplets (m) | 7H |

| Methylene (β to COOH, Ar-CH₂ ) | ~3.1 | Triplet (t) | 2H |

| Methylene (α to COOH, -CH₂ -COOH) | ~2.8 | Triplet (t) | 2H |

Causality and Interpretation:

-

Aromatic Region (7.3-8.0 ppm): The protons on the naphthalene ring are deshielded due to the ring current effect, causing them to appear far downfield. The complex splitting patterns arise from small coupling constants between adjacent and non-adjacent protons on the fused ring system.

-

Aliphatic Chain (~2.8 and ~3.1 ppm): We expect two triplets. The methylene protons at the β-position (Ar-CH₂) are adjacent to the electron-withdrawing naphthalene ring, placing them further downfield than the α-protons. The α-protons (-CH₂-COOH) are adjacent to the carbonyl group. Both sets of protons will be split into triplets by their neighbors, following the n+1 rule.

-

Carboxylic Acid Proton (>10.0 ppm): This proton is highly deshielded and often exchanges with trace amounts of water, leading to a broad signal. Its chemical shift is highly dependent on solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Expertise & Experience: ¹³C NMR provides a map of the carbon skeleton. A standard broadband proton-decoupled experiment is the protocol of choice, which yields a single sharp peak for each unique carbon environment.

Expected ¹³C NMR Data:

| Predicted Carbon Environment | Expected Chemical Shift (δ, ppm) |

| Carboxylic Acid (C =O) | 175 - 185 |

| Naphthalene Quaternary (Ar-C) | 130 - 140 |

| Naphthalene Tertiary (Ar-CH) | 120 - 130 |

| Methylene (β to COOH, Ar-C H₂) | ~35 |

| Methylene (α to COOH, -C H₂-COOH) | ~30 |

Causality and Interpretation:

-

The carbonyl carbon of the carboxylic acid is the most deshielded, appearing furthest downfield.

-

The ten carbons of the naphthalene ring will appear in the aromatic region (120-140 ppm). Due to the molecule's symmetry, some may be chemically equivalent, but a complex pattern of 8-10 peaks is expected.

-

The two aliphatic methylene carbons will appear furthest upfield, with the carbon closer to the aromatic ring (β) likely being slightly more deshielded than the one adjacent to the carbonyl (α).

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is unparalleled for the rapid identification of functional groups. The sample is typically prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. The most telling feature of a carboxylic acid is the extremely broad O-H stretch, which is a result of strong intermolecular hydrogen bonding that forms a dimer structure.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3300 - 2500 | Broad, Strong | O-H stretch (from COOH, hydrogen-bonded) |

| 3100 - 3000 | Medium | C-H stretch (Aromatic) |

| 2980 - 2850 | Medium | C-H stretch (Aliphatic) |

| ~1710 | Strong, Sharp | C=O stretch (from COOH) |

| 1600 - 1450 | Medium-Weak | C=C stretch (Aromatic ring) |

Causality and Interpretation:

-

O-H Stretch: The broadness of this peak is the hallmark of a carboxylic acid dimer.

-

C=O Stretch: A strong, sharp absorption around 1710 cm⁻¹ confirms the carbonyl group. Its position indicates it is part of a saturated carboxylic acid.

-

Aromatic and Aliphatic C-H Stretches: The presence of peaks both above and below 3000 cm⁻¹ confirms the existence of both sp² (aromatic) and sp³ (aliphatic) C-H bonds, respectively.

Mass Spectrometry (MS)

Expertise & Experience: Electron Ionization (EI) is the standard method for MS analysis of small organic molecules. This high-energy technique causes fragmentation of the molecule, providing a "fingerprint" that can be used for structural confirmation. The key is to identify the molecular ion (M⁺˙) and interpret the major fragment ions based on the formation of stable carbocations or neutral losses.

Expected Mass Spectrum Fragments (EI-MS):

| m/z Value | Proposed Fragment | Significance |

| 200 | [C₁₃H₁₂O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 155 | [C₁₁H₇CH₂]⁺ | Loss of COOH radical (•COOH) |

| 141 | [C₁₁H₉]⁺ | Loss of propanoic acid side chain |

| 45 | [COOH]⁺ | Carboxyl fragment |

Causality and Interpretation: The fragmentation of this compound would likely be dominated by the stability of the naphthalene ring.

-

Molecular Ion (m/z 200): The presence of a peak at m/z 200 would confirm the molecular weight of the compound.

-

Major Fragmentation Pathways: The most probable fragmentations would involve the loss of parts of the propanoic acid side chain. Loss of the entire side chain to give the stable naphthylmethyl cation (m/z 141) or a related tropylium-like ion is highly probable and could represent the base peak.

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion

While the absence of concrete experimental data prevents the creation of a definitive analytical guide, the fundamental principles of spectroscopy allow for a robust and scientifically sound prediction of the key spectral features of this compound. The information presented here provides a strong theoretical framework for any researcher undertaking the synthesis or analysis of this compound. We remain committed to scientific accuracy and will update this guidance should verified experimental data become publicly available.

References

- Structural and spectral investigations of the recently synthesized chalcone (E)-3-mesityl-1-(naphthalen-2-yl) prop-2-en-1-one, a potential chemotherapeutic agent. PMC. [Link]. Accessed January 7, 2026.

- PubChem. This compound. [Link]. Accessed January 7, 2026.

- PubChem. 3-(Naphthalen-2-yloxy)propanoic acid. [Link]. Accessed January 7, 2026.

Sources

The Multifaceted Biological Activities of 3-(Naphthalen-2-yl)propanoic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: Beyond Naproxen - A Diverse Pharmacophore

The 3-(naphthalen-2-yl)propanoic acid scaffold is a privileged structure in medicinal chemistry, most famously embodied by the non-steroidal anti-inflammatory drug (NSAID), Naproxen. While its role in the management of pain and inflammation is well-established, the therapeutic potential of this chemical motif extends far beyond cyclooxygenase (COX) inhibition. This technical guide provides an in-depth exploration of the diverse biological activities exhibited by derivatives of this compound, offering researchers, scientists, and drug development professionals a comprehensive overview of their synthesis, mechanisms of action, and therapeutic promise in oncology, infectious diseases, and metabolic disorders. By delving into the nuanced structure-activity relationships and providing detailed experimental workflows, this guide aims to catalyze further innovation in the development of novel therapeutics based on this versatile pharmacophore.

I. The Anti-Inflammatory Landscape: From COX Inhibition to Novel Mechanisms

The cornerstone of the biological activity of many this compound derivatives lies in their anti-inflammatory effects. The archetypal example, Naproxen, exerts its therapeutic action through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] This inhibition curtails the production of prostaglandins, key mediators of inflammation, pain, and fever.

Mechanism of Action: Dual Inhibition of COX-1 and COX-2

The propionic acid moiety of these derivatives plays a crucial role in their binding to the active site of COX enzymes, competing with the natural substrate, arachidonic acid. This dual inhibition, while effective, is also responsible for some of the characteristic side effects of NSAIDs, such as gastrointestinal irritation, due to the inhibition of the protective functions of COX-1 in the gastric mucosa.[1]

Figure 1: Mechanism of anti-inflammatory action of this compound derivatives via COX inhibition.

Experimental Protocol: In Vivo Assessment of Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)

This widely used model assesses the in vivo anti-inflammatory activity of novel compounds.[3][4]

Principle: Carrageenan, a phlogistic agent, is injected into the paw of a rodent, inducing a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimate male Wistar rats (150-200g) for at least one week under standard laboratory conditions.

-

Grouping: Randomly divide the animals into control and treatment groups (n=6 per group).

-

Compound Administration: Administer the test this compound derivative orally or intraperitoneally at a predetermined dose. The control group receives the vehicle.

-

Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of edema for each treated group compared to the control group.

II. Expanding the Therapeutic Horizon: Anticancer Applications

Recent research has unveiled the promising anticancer potential of novel this compound derivatives, extending their utility beyond inflammation. These compounds have demonstrated cytotoxic effects against various cancer cell lines, often through mechanisms distinct from COX inhibition.

Emerging Anticancer Mechanisms

Studies have shown that certain naphthalene-propanoic acid hybrids can induce apoptosis and regulate cell autophagy in cancer cells. For instance, some derivatives have been found to inhibit the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer.[5] Furthermore, naphthalene-chalcone hybrids have exhibited potent activity against lung cancer cell lines and have also shown inhibitory effects on VEGFR-2, a key mediator of angiogenesis.[6]

Figure 2: Diverse anticancer mechanisms of this compound derivatives.

Experimental Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a standard method for screening the cytotoxic potential of anticancer compounds.[7][8][9][10]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., A549, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[7]

-

Compound Treatment: Treat the cells with serial dilutions of the test this compound derivative for 48-72 hours. Include a vehicle control.[7]

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.[8]

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

| Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Naphthalene-Chalcone Hybrid (2j) | A549 (Lung) | 7.835 ± 0.598 | [6] |

| Naphthalene-substituted triazole spirodienone (6a) | MDA-MB-231 (Breast) | 0.03 - 0.26 | [11] |

| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative (22) | A549 (Lung) | 2.47 | [12] |

Table 1: In Vitro Anticancer Activity of Selected this compound Derivatives.

III. Combating Microbial Threats: Antimicrobial and Antifungal Potential

The therapeutic landscape of this compound derivatives also encompasses antimicrobial and antifungal activities. This broadens their potential application to the treatment of infectious diseases, a critical area of unmet medical need.

Spectrum of Activity and Structure-Activity Relationships

Various synthetic derivatives incorporating the naphthalene moiety have demonstrated efficacy against a range of pathogenic bacteria and fungi.[13][14] For instance, certain naphthalene-chalcone hybrids have shown activity against Staphylococcus aureus, Candida albicans, and Candida krusei.[6] The antimicrobial activity is often structure-dependent, with modifications to the propanoic acid chain and the naphthalene ring influencing potency and spectrum.[15][16]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is a standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][2][17][18][19]

Principle: The test compound is serially diluted in a liquid growth medium in a 96-well plate, which is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.

Step-by-Step Methodology:

-

Preparation of Inoculum: Prepare a standardized suspension of the test bacterium or fungus (e.g., S. aureus, C. albicans) in a suitable broth.

-

Serial Dilution: Perform a two-fold serial dilution of the test this compound derivative in the broth in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.

-

MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

| Derivative | Microorganism | MIC50 (µg/mL) | Reference |

| Naphthalene-Chalcone Hybrid (2j) | C. albicans | 15.625 | [6] |

| Naphthalene-Chalcone Hybrid (2j) | C. krusei | 15.625 | [6] |

| Naphthalene-Chalcone Hybrid (2j) | S. aureus | 31.250 | [6] |

| Naphthalene-Chalcone Hybrid (2j) | S. epidermis | 31.250 | [6] |

Table 2: Antimicrobial and Antifungal Activity of a Selected this compound Derivative.

IV. Targeting Metabolic Disorders: Enzyme Inhibition

Beyond their roles in inflammation, cancer, and infectious diseases, derivatives of this compound have emerged as inhibitors of key enzymes involved in metabolic pathways, highlighting their potential in treating conditions such as diabetes.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

PTP1B is a negative regulator of the insulin and leptin signaling pathways, making it an attractive target for the treatment of type 2 diabetes and obesity.[20] A series of (±)-3-(2-(2-fluorobenzyloxy) naphthalen-6-yl)-2-aminopropanoic acid derivatives have been identified as reversible and competitive inhibitors of PTP1B.[21] The structure-activity relationship studies of these compounds provide a roadmap for designing more potent and selective PTP1B inhibitors.[22][23]

Figure 3: Inhibition of PTP1B by this compound derivatives enhances insulin signaling.

Experimental Protocol: PTP1B Inhibition Assay

Principle: This in vitro assay measures the ability of a compound to inhibit the enzymatic activity of PTP1B, which dephosphorylates a substrate. The inhibition is typically quantified by measuring the amount of product formed.

Step-by-Step Methodology:

-

Enzyme and Substrate Preparation: Prepare solutions of recombinant human PTP1B and a suitable substrate (e.g., p-nitrophenyl phosphate, pNPP).

-

Compound Incubation: In a 96-well plate, incubate varying concentrations of the test this compound derivative with PTP1B in an appropriate buffer.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to the wells.

-

Reaction Termination and Measurement: After a specific incubation time, stop the reaction and measure the amount of product formed (e.g., p-nitrophenol from pNPP, which can be quantified spectrophotometrically at 405 nm).

-

Data Analysis: Calculate the percentage of PTP1B inhibition and determine the IC50 value.

| Derivative | IC50 against PTP1B (µM) | Reference |

| (±)-3-(2-(2-fluorobenzyloxy) naphthalen-6-yl)-2-aminopropanoic acid derivative (12h) | 1.25 ± 0.24 | [21] |

Table 3: PTP1B Inhibitory Activity of a Selected this compound Derivative.

V. Conclusion and Future Directions

The this compound scaffold has proven to be a remarkably versatile platform for the development of a wide array of biologically active compounds. While the anti-inflammatory properties of derivatives like Naproxen are well-understood, the expanding research into their anticancer, antimicrobial, and enzyme-inhibiting activities reveals a rich and underexplored therapeutic landscape. The structure-activity relationship studies highlighted in this guide underscore the potential for rational design and optimization of novel derivatives with enhanced potency and selectivity for various molecular targets.

Future research should focus on:

-

Elucidating Novel Mechanisms of Action: Investigating the detailed molecular mechanisms underlying the observed anticancer and antimicrobial activities will be crucial for target-based drug design.

-

Improving Selectivity: For indications such as cancer and metabolic disorders, designing derivatives with high selectivity for their intended targets over off-targets like COX-1 will be paramount to minimizing side effects.

-

In Vivo Efficacy and Pharmacokinetic Studies: Promising in vitro candidates must be rigorously evaluated in relevant animal models to assess their in vivo efficacy, safety, and pharmacokinetic profiles.

By leveraging the foundational knowledge presented in this technical guide, researchers and drug development professionals are well-equipped to unlock the full therapeutic potential of this compound derivatives and translate these promising scientific findings into novel medicines that address significant unmet medical needs.

References

- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). National Center for Biotechnology Information.

- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (2012). WOAH.

- Antibiotic sensitivity testing. (n.d.). Wikipedia.

- Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021, August 13). INTEGRA Biosciences.

- Antimicrobial Susceptibility Testing. (n.d.). Apec.org.

- Experimental evaluation of anti inflammatory agents. (n.d.). SlideShare.

- Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (n.d.). SciELO.

- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, April 15). International Journal of Pharmaceutical Research and Applications (IJPRA).

- Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments.

- Synthesis and biological evaluation of (±)-3-(2-(2-fluorobenzyloxy) naphthalen-6-yl)-2-aminopropanoic acid derivatives as novel PTP1B inhibitors. (2011, September). PubMed.

- Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020, April 9). National Center for Biotechnology Information.

- Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors. (2023, February 13). PubMed Central.

- Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. (n.d.). National Center for Biotechnology Information.

- In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (n.d.). MDPI.

- In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. (2019, March 18). SciELO.

- Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (2025, May 16). National Center for Biotechnology Information.

- Novel naphthalene-enoates: Design and anticancer activity through regulation cell autophagy. (n.d.). PubMed.

- Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. (n.d.). National Center for Biotechnology Information.

- Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones. (n.d.). National Center for Biotechnology Information.

- Identifying Human PTP1B Enzyme Inhibitors from Marine Natural Products: Perspectives for Developing of Novel Insulin-Mimetic Drugs. (n.d.). MDPI.

- Discovery and structure-activity relationship of oxalylarylaminobenzoic acids as inhibitors of protein tyrosine phosphatase 1B. (2003, May 22). PubMed.

- Naphthalene derivatives: A new range of antimicrobials with high therapeutic value. (2025, August 6). ResearchGate.

- Natural products possessing protein tyrosine phosphatase 1B (PTP1B) inhibitory activity found in the last decades. (n.d.). PubMed Central.

- Synthesis of novel N-naphthalene-2-yl propanamid derivatives and evaluation their antimicrobial activity. (n.d.). ResearchGate.

- Discovery and structure-activity relationships of novel sulfonamides as potent PTP1B inhibitors. (2005, October 1). PubMed.

- Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. (n.d.). MDPI.

- Antibacterial and Antifungal Properties of New Synthetic Tricyclic Flavonoids. (n.d.). MDPI.

- Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. (2022, May 10). National Center for Biotechnology Information.

- Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (n.d.). MDPI.

- Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022, July 19). PubMed.

- Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. (2025, October 14). ResearchGate.

- Synthesis and Biological Evaluation of the Selected Naphthalene Substituted Azetidinone Derivatives Targeting Parkinson's Disease. (n.d.). Indian Journal of Pharmaceutical Education and Research.

- Biological Study of Naphthalene Derivatives with Antiinflammatory Activities. (2025, August 10). ResearchGate.

- Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020, March 30). IJPPR.

Sources

- 1. integra-biosciences.com [integra-biosciences.com]

- 2. apec.org [apec.org]

- 3. scielo.br [scielo.br]

- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 5. Novel naphthalene-enoates: Design and anticancer activity through regulation cell autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. scielo.br [scielo.br]

- 9. ijprajournal.com [ijprajournal.com]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. woah.org [woah.org]

- 19. Antibiotic sensitivity testing - Wikipedia [en.wikipedia.org]

- 20. Natural products possessing protein tyrosine phosphatase 1B (PTP1B) inhibitory activity found in the last decades - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis and biological evaluation of (±)-3-(2-(2-fluorobenzyloxy) naphthalen-6-yl)-2-aminopropanoic acid derivatives as novel PTP1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Discovery and structure-activity relationship of oxalylarylaminobenzoic acids as inhibitors of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Discovery and structure-activity relationships of novel sulfonamides as potent PTP1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Crystal Structure Determination of 3-(Naphthalen-2-yl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise three-dimensional arrangement of molecules in the solid state is fundamental to understanding a compound's physicochemical properties, including solubility, stability, and bioavailability—critical parameters in drug development. 3-(Naphthalen-2-yl)propanoic acid, a derivative of the naphthalene scaffold, presents an interesting subject for solid-state characterization. As of this guide's publication, a definitive single-crystal X-ray structure for this specific compound has not been deposited in public crystallographic databases. Therefore, this document serves as a comprehensive technical guide outlining the complete, field-proven workflow for determining its crystal structure. We will proceed from first principles, covering synthesis, single-crystal growth, X-ray diffraction analysis, and the anticipated structural features, grounded in established principles of supramolecular chemistry. This guide is designed to equip researchers with the practical and theoretical framework necessary to undertake such a crystallographic investigation.

Introduction: The Rationale for Structural Analysis

The naphthalene moiety is a prevalent scaffold in medicinal chemistry, and propanoic acid sidechains are common functionalities that influence pharmacokinetic properties. Understanding the crystal structure of this compound is not merely an academic exercise. It provides critical insights into:

-

Polymorphism: The ability of a compound to exist in multiple crystalline forms, each with different properties. Identifying the most stable polymorph is crucial for consistent formulation in drug development.

-

Intermolecular Interactions: The specific non-covalent forces (e.g., hydrogen bonds, π-π stacking) that govern the crystal packing. These interactions dictate the material's bulk properties.

-

Molecular Conformation: Determining the preferred geometry of the molecule in the solid state, which can be used to inform computational modeling and structure-activity relationship (SAR) studies.

The primary hypothesis for this molecule is that the carboxylic acid groups will form strong, predictable hydrogen bonds, leading to a highly ordered supramolecular assembly.

Experimental Methodology: A Self-Validating Workflow

The determination of a crystal structure is a sequential process where the success of each step validates the previous one. This section details the protocol from synthesis to final data analysis.

Synthesis and Purification

A plausible and scalable synthesis route is the first step. One common method involves the reduction of a precursor like 3-(naphthalen-2-yl)acrylic acid.

Step-by-Step Synthesis Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 3-(naphthalen-2-yl)acrylic acid in a suitable solvent such as ethanol or ethyl acetate.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C). The choice of a heterogeneous catalyst is deliberate; it simplifies post-reaction workup, ensuring high purity of the final product, which is essential for successful crystallization.

-

Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed. This prevents the formation of side products from over-reduction.

-

Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. The Celite pad is critical to prevent catalyst fines from contaminating the product.

-

Purification: Evaporate the solvent under reduced pressure. The resulting crude product should be recrystallized from a suitable solvent system (e.g., ethanol/water or toluene) to achieve the high purity (>99%) required for single-crystal growth.

Single Crystal Growth: The Crystallographer's Art

Growing a single crystal suitable for X-ray diffraction is often the most challenging step. The goal is to produce a defect-free crystal, typically 0.1-0.3 mm in each dimension. Slow, controlled crystallization is paramount.

Protocol for Crystal Growth (Slow Evaporation):

-

Solvent Screening: Screen a range of solvents for moderate solubility of the purified compound. Ideal solvents are those in which the compound is sparingly soluble at room temperature. Acetone, ethyl acetate, or a mixture like dichloromethane/hexane are good starting points.

-

Solution Preparation: Prepare a saturated or near-saturated solution of this compound in the chosen solvent in a clean vial.

-

Controlled Evaporation: Cover the vial with a cap containing a few pinholes. This prevents rapid evaporation and the formation of polycrystalline powder. The logic here is to allow the concentration to increase at a rate that permits a single nucleation event to grow into a well-ordered lattice.

-

Incubation: Place the vial in a vibration-free environment at a constant temperature. Isothermal conditions are crucial for preventing secondary nucleation.

-

Harvesting: Once suitable crystals have formed, carefully harvest them using a nylon loop.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive technique for determining the precise arrangement of atoms in a crystalline solid.

Data Collection

-

Crystal Mounting: A selected crystal is mounted on a goniometer head.

-

Data Collection Temperature: Data is typically collected at a low temperature (e.g., 100 K) using a cryostream. This is a critical choice; low temperatures minimize atomic thermal vibrations, leading to more precise atomic positions and the resolution of weaker diffraction spots.

-

Diffraction Experiment: The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å). As the crystal is rotated, a series of diffraction patterns are collected on a detector.

Structure Solution and Refinement

-

Data Reduction: The collected diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors (e.g., Lorentz-polarization, absorption).

-

Space Group Determination: The symmetry and systematic absences in the diffraction data are analyzed to determine the crystal's space group.

-

Structure Solution: The phase problem is solved using direct methods or dual-space algorithms to generate an initial electron density map and a preliminary structural model.

-

Model Refinement: The initial model is refined against the experimental data using a full-matrix least-squares method. This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors. The quality of the final model is assessed by validation metrics like the R-factor (R1) and Goodness-of-Fit (GooF), which serve as self-validating checks on the protocol's success. An R1 value below 5% for high-quality data indicates an excellent refinement.

Predicted Structural Features and Discussion

While the specific data is unavailable, we can make an expert prediction based on the well-established behavior of carboxylic acids in the solid state.

The Carboxylic Acid Dimer: A Ubiquitous Supramolecular Synthon

The most anticipated feature is the formation of a centrosymmetric dimer through robust hydrogen bonds between the carboxylic acid moieties of two separate molecules.[1][2] This interaction is described by the graph-set notation R²₂(8), indicating a ring motif formed by two donor and two acceptor atoms, encompassing eight atoms in total.[3] This powerful and directional interaction is often the primary driver of crystal packing in such molecules.

Potential for Additional Intermolecular Interactions

The planar naphthalene ring system introduces the possibility of other significant non-covalent interactions that will influence the final three-dimensional architecture:

-

π-π Stacking: The electron-rich naphthalene rings can stack in either a face-to-face or an offset face-to-face arrangement. The distances and geometry of these interactions would be a key point of analysis.

-

C-H···π Interactions: Hydrogen atoms from the aliphatic propanoic chain or the naphthalene ring of one molecule can interact with the π-electron cloud of a neighboring naphthalene ring.

The interplay between the strong O-H···O hydrogen bonds and these weaker, less directional interactions will ultimately determine the crystal's space group and packing efficiency.

Crystallographic Data Summary (Template)

The final refined structure would yield a set of crystallographic parameters that would be summarized as follows. This table represents the target data for the proposed experimental workflow.

| Parameter | Predicted/Expected Value | Significance |

| Chemical Formula | C₁₃H₁₂O₂ | Confirms the composition of the molecule in the crystal. |

| Formula Weight | 200.23 g/mol | Used for density calculations. |

| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell. |

| Space Group | Centrosymmetric (e.g., P2₁/c, P-1, Pbca) | Defines the symmetry operations within the unit cell. A centrosymmetric group is expected due to dimer formation. |

| a, b, c (Å); β (°) | To be determined (TBD) | The dimensions and angle of the unit cell that contains the repeating structural unit. |

| Volume (ų) | TBD | The volume of the unit cell. |

| Z | TBD (e.g., 2, 4, or 8) | The number of molecules per unit cell. |

| Calculated Density (g/cm³) | TBD | A key physical property derived from the crystal structure. |

| R1 [I > 2σ(I)] | Target < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

| Goodness-of-Fit (S) | Target ≈ 1.0 | An indicator of the quality of the refinement; values near 1.0 are ideal. |

Visualization of the Experimental Workflow

The logical flow from chemical synthesis to final structural validation is a critical component of a robust scientific investigation. The following diagram illustrates this self-validating pathway.

Sources

Physicochemical properties of 3-(Naphthalen-2-yl)propanoic acid

An In-depth Technical Guide to the Physicochemical Properties of 3-(Naphthalen-2-yl)propanoic acid

Executive Summary

This compound is an arylpropanoic acid derivative featuring a naphthalene moiety, a structural motif of significant interest in medicinal chemistry and materials science. Its physicochemical properties, such as solubility, acidity (pKa), and lipophilicity (logP), are critical determinants of its behavior in both biological and chemical systems. These parameters directly influence its absorption, distribution, metabolism, and excretion (ADME) profile, making their accurate characterization essential for drug development. This guide provides a comprehensive overview of the core physicochemical properties of this compound, details authoritative experimental protocols for their determination, and discusses their implications for research and development.

Introduction: The Significance of the Naphthalene Scaffold

The naphthalene ring system is a prevalent scaffold in numerous biologically active compounds due to its rigid, lipophilic nature, which facilitates effective interactions with protein binding sites. When incorporated into a propanoic acid structure, it forms an analogue of the well-known non-steroidal anti-inflammatory drug (NSAID) class, such as Naproxen. Beyond anti-inflammatory applications, derivatives of this compound are explored as key intermediates in the synthesis of novel pharmaceutical agents[1][2]. Notably, this compound has demonstrated potential as a tyrosinase inhibitor, suggesting applications in dermatology and the treatment of hyperpigmentation disorders. Understanding its fundamental physicochemical profile is the foundational step in harnessing its therapeutic potential.

Chemical Identity and Core Properties

The unambiguous identification of a compound is the bedrock of reproducible science. This compound is identified by the following descriptors.

Molecular Structure

The molecule consists of a naphthalene ring connected via its 2-position to a three-carbon propanoic acid chain.

Caption: Chemical structure of this compound.

Key Physicochemical Parameters

The following table summarizes the essential physicochemical data for this compound. These values are critical for designing experimental protocols, from dissolution studies to formulation development.

| Property | Value | Source |

| Melting Point | 134-135 °C | [4] |

| Boiling Point | 382.3 ± 11.0 °C (Predicted) | [4] |

| Density | 1.195 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 4.57 ± 0.10 (Predicted) | [4] |

| logP (XLogP3) | 3.3 | [3] |

Melting Point

The sharp melting point of 134-135 °C is indicative of a crystalline solid with a high degree of purity. In drug development, the melting point influences solubility and dissolution rates, which are key factors in bioavailability. A high melting point suggests strong intermolecular forces within the crystal lattice, which must be overcome for the substance to dissolve.

Acidity Constant (pKa)

The predicted pKa of 4.57 suggests that this compound is a weak acid, typical for a carboxylic acid.[4] The pKa value is paramount as it dictates the ionization state of the molecule at a given pH. In the physiological pH range of the stomach (pH 1.5-3.5), the compound will be predominantly in its neutral, protonated form, favoring absorption. In the higher pH of the intestine (pH 6.0-7.4), it will exist primarily in its ionized, carboxylate form, which is more water-soluble but less able to passively diffuse across cell membranes.

Partition Coefficient (logP)

The octanol-water partition coefficient, or logP, is a measure of a compound's lipophilicity. A logP value of 3.3 indicates that this compound is significantly more soluble in a nonpolar solvent (octanol) than in water, classifying it as a lipophilic molecule.[3] This property is a crucial predictor of membrane permeability and oral absorption. While high lipophilicity can enhance membrane crossing, excessively high values can lead to poor aqueous solubility and potential sequestration in fatty tissues.

Analytical & Spectral Profile

The identity and purity of this compound are confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure by identifying the chemical environment of each hydrogen and carbon atom. PubChem indicates the availability of ¹³C NMR spectral data.[3]

-

Mass Spectrometry (MS): This technique confirms the molecular weight (200.23 g/mol ) and can be used to analyze fragmentation patterns, further corroborating the structure. GC-MS data are available for this compound.[3]

Experimental Protocols for Physicochemical Characterization

To ensure data integrity and reproducibility, standardized protocols must be employed. The following sections detail the methodologies for determining the key physicochemical properties discussed.

Determination of Aqueous Solubility (Shake-Flask Method)

Causality: The shake-flask method is considered the "gold standard" for determining the intrinsic solubility of a compound. It relies on achieving thermodynamic equilibrium between the dissolved and solid states of the substance in a specific solvent (e.g., water or buffer) at a constant temperature. This equilibrium value is critical for predicting dissolution behavior in vivo.

Protocol Workflow:

Caption: Workflow for solubility determination via the shake-flask method.

Step-by-Step Methodology:

-

Add an excess amount of this compound to a vial containing a buffer of known pH (e.g., pH 7.4 phosphate-buffered saline). The excess solid is crucial to ensure saturation is reached.

-

Seal the vial and place it in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a predetermined time (typically 24 to 48 hours) to allow the system to reach equilibrium.

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant. To ensure no solid particles are transferred, centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) and/or filter it through a 0.22 µm filter.

-

Quantify the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

The resulting concentration is the equilibrium solubility of the compound at that specific pH and temperature.

Determination of pKa (Potentiometric Titration)

Causality: Potentiometric titration is a robust method for determining the pKa of ionizable compounds. It works by monitoring the change in pH of a solution of the compound as a titrant (a strong base for an acidic compound) is added incrementally. The pKa is the pH at which the compound is 50% ionized and 50% neutral, a point identified from the titration curve.

Protocol Workflow:

Caption: Workflow for pKa determination via potentiometric titration.

Step-by-Step Methodology:

-

Accurately weigh and dissolve a known amount of this compound in a suitable solvent. Given its low aqueous solubility, a co-solvent system (e.g., water-methanol) may be necessary.

-

Calibrate a pH meter using at least two standard buffers that bracket the expected pKa.

-

Immerse the calibrated pH electrode into the sample solution.

-

Incrementally add a standardized solution of a strong base (e.g., 0.1 M NaOH) using a precision burette.

-

After each addition, stir the solution to ensure homogeneity and record the stable pH reading.

-

Continue the titration well past the equivalence point (the point of steepest pH change).

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

The pKa can be determined directly from the graph as the pH value at the half-equivalence point (the point where half of the acid has been neutralized).

Applications in Research and Drug Development

The unique structure of this compound makes it a valuable molecule in several research areas:

-

Tyrosinase Inhibition: The compound has been identified as an inhibitor of tyrosinase, the key enzyme in melanin biosynthesis. This activity makes it a candidate for developing agents to treat skin pigmentation disorders or for use in cosmetic applications.

-

Intermediate for Drug Synthesis: As a carboxylic acid derivative, it serves as a versatile building block.[4] The carboxylic acid handle can be readily converted into esters, amides, or other functional groups, allowing for its incorporation into more complex molecules with tailored biological activities.[1][2]

-

Scaffold for Medicinal Chemistry: The naphthalene core provides a lipophilic anchor for binding to biological targets. Researchers can use this compound as a starting point for creating libraries of related molecules to probe structure-activity relationships (SAR) for various therapeutic targets, including those for inflammatory and neurological conditions.[1]

Safety and Handling

As a solid carboxylic acid, this compound should be handled with appropriate care in a laboratory setting. While a specific Safety Data Sheet (SDS) for this exact compound should always be consulted, general precautions for similar chemicals apply.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[6]

-

Handling: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[6] Avoid contact with skin and eyes.[6] Wash hands thoroughly after handling.[6]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances.[4][6]

-

Hazards: Based on related arylpropanoic acids, potential hazards may include skin, eye, and respiratory irritation.[6]

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 238676, this compound.

- MySkinRecipes (n.d.). (S)-2-Acetamido-3-(naphthalen-2-yl)propanoic acid.

Sources

An In-depth Technical Guide to 3-(Naphthalen-2-yl)propanoic acid (CAS: 21658-35-5)

Executive Summary

This technical guide provides a comprehensive overview of 3-(Naphthalen-2-yl)propanoic acid (CAS No. 21658-35-5), a versatile molecule with significant potential in both materials science and pharmacology. This document moves beyond a simple recitation of data, offering deep-seated insights into its synthesis, characterization, biological activity, and applications. The protocols and mechanistic discussions herein are designed to be self-validating, grounded in established chemical principles, and supported by authoritative references to empower researchers in their experimental design and application development.

Introduction and Strategic Importance

This compound belongs to the arylpropanoic acid class of compounds, a group renowned for its pharmacological significance, most notably including non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen.[1] The core structure of this molecule, featuring a naphthalene moiety, provides a larger, more lipophilic, and electronically distinct aromatic system compared to the phenyl rings found in many common NSAIDs. This expanded aromatic system offers unique opportunities for π-π stacking and hydrophobic interactions within biological targets.

Its primary recognized biological activity is the inhibition of tyrosinase, a key enzyme in melanin biosynthesis.[2] This positions the compound as a significant candidate for applications in dermatology and cosmetics for treating hyperpigmentation disorders, and as a valuable research tool for studying melanogenesis.[2][3] As a synthetic intermediate, its carboxylic acid group and naphthalene ring serve as versatile handles for further chemical modification, making it an attractive scaffold for drug discovery programs.

Physicochemical Properties & Spectroscopic Characterization

The identity and purity of this compound are unequivocally established through a combination of physical data and spectroscopic analysis.

Physical and Chemical Properties

A summary of the key physicochemical properties is presented below for quick reference.

| Property | Value | Source |

| CAS Number | 21658-35-5 | [4] |

| Molecular Formula | C₁₃H₁₂O₂ | [4] |

| Molecular Weight | 200.23 g/mol | [4] |

| IUPAC Name | 3-naphthalen-2-ylpropanoic acid | [4] |